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Tabulated Clinical and Safety Data

The quantitative data on miransertib's efficacy and safety from key studies are summarized below.

Table 1: Summary of Clinical Efficacy from Case Series and Reports [1] [2]

Study / Patient
Profile

Treatment
Duration

Dosage Key Efficacy Findings

Keppler-Noreuil et al.
(2021) - Patient 1
(CLOVES) [1]

28 months Not specified 15% reduction in fatty overgrowth volume

(MRI); improved respiratory function,
seating, and lying posture [1]

Keppler-Noreuil et al.
(2021) - Patient 2

(Facial Lipomatosis)
[1]

22 months Not specified Reduced seizure burden; improved
parent-reported quality of life [1]
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Study / Patient
Profile

Treatment
Duration

Dosage Key Efficacy Findings

Clinical Report (2020)
- Proteus Syndrome
[2]

11 months 10 mg → 30 mg

→ 50 mg daily
(escalated)

Improved general well-being and mobility;

subjective decrease in facial overgrowth;
reduced cerebriform connective tissue

nevi; stable disease on whole-body MRI
[2]

Table 2: Safety Profile from the Phase 1/2 MOSAIC Study (N=49) [3]

Safety Parameter Findings (All Grades)

Any Drug-Related Adverse Event
(AE)

23/49 (46.9%) of participants

Most Common Drug-Related AEs Decreased neutrophil count (12.2%), increased blood insulin
(10.2%), stomatitis (10.2%)

Grade 3+ Drug-Related AEs 1/49 (2.0%) participant (deep vein thrombosis)

Serious AEs Leading to
Discontinuation

None

Median Treatment Duration 20.5 months (range: 9.9 - 45.6 months)

Experimental Protocols and Methodologies

The core clinical trial design for evaluating miransertib in PROS and Proteus syndrome is outlined below,

based on the Phase 1/2 MOSAIC study (NCT03094832) [3].

1. Study Design: The MOSAIC trial was a multicenter, open-label study.
2. Participant Eligibility:

Inclusion Criteria: Patients aged ≥2 years with a clinical diagnosis of PROS (with documented
somatic PIK3CA mutation) or Proteus syndrome (with documented somatic AKT1 mutation).

Patients required measurable disease, a poor prognosis, and significant morbidity. Adequate
organ function was also required [3].
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Exclusion Criteria: Prior severe intolerance to AKT inhibitors, recent experimental systemic

therapy, or major surgery within 4 weeks of the first dose [3].
3. Dosing Protocol:

Starting Dose: 15 mg/m² orally, once daily for 3 cycles (1 cycle = 28 days).
Dose Escalation: After 3 cycles, the dose was increased to 25 mg/m² daily if no clinically

significant drug-related toxicities occurred.
Dose Modifications: Dose delays and reductions were permitted to manage toxicity [3].

4. Efficacy and Safety Assessments:
Primary Endpoint (Amended): The primary objective was amended to safety and tolerability

due to challenges in standardizing efficacy measurements across a heterogeneous patient
population. Safety was assessed via the frequency and severity of adverse events [3].

Efficacy Measures (Exploratory): Imaging (MRI) was performed at screening and periodically
during treatment. However, the lack of standardized image acquisition protocols and defined

response criteria for these rare diseases limited cross-patient efficacy analysis [3].
5. Analysis: The safety analysis was performed on all participants who received at least one dose of

miransertib [3].

Mechanism of Action and Signaling Pathway

PROS is caused by somatic gain-of-function mutations in the PIK3CA gene, which lead to constitutive

activation of the PI3K-AKT-mTOR signaling pathway, promoting cell growth, proliferation, and survival [1].

Miransertib is a novel, orally available, highly selective pan-AKT inhibitor that targets this dysregulated

pathway [1] [3].

The diagram below illustrates the signaling pathway and miransertib's site of action.
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The PI3K-AKT-mTOR pathway and miransertib's inhibitory mechanism. Mutant PIK3CA constitutively

activates AKT, driving overgrowth. Miransertib inhibits both active and inactive AKT. [1] [2]
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Clinical Development Status and Future Directions

Miransertib remains an investigational drug that has not yet received regulatory approval for PROS. Its

clinical development pathway is ongoing.

Compassionate Use: Initial evidence for miransertib's potential in PROS and Proteus syndrome

came from compassionate use cases and a small case series, which reported symptomatic
improvement and reduction in overgrowth [1] [2].

Phase 1/2 MOSAIC Study: This trial (NCT03094832) concluded that miransertib had a acceptable
safety and tolerability profile in participants with PROS or Proteus syndrome. However, limitations in

the study design precluded a formal assessment of efficacy [3].
Ongoing and Future Studies: A Phase 2 study (MK-7075-006) is currently evaluating the long-term

safety and effects of miransertib in patients who were previously treated in other miransertib
studies [4]. Further investigations are required to determine if miransertib provides a measurable

and reproducible clinical benefit for patients with PROS [3].

Conclusion

Miransertib represents a mechanistically rational, targeted therapeutic strategy for PROS. Early clinical data

suggests it can provide clinical benefit and is generally well-tolerated over extended treatment periods.

However, definitive conclusions on its efficacy are pending more robust data from standardized clinical

trials. The future of miransertib's development will depend on the outcomes of ongoing studies designed to

conclusively demonstrate its clinical utility.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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